(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-24(22,12-11-15-7-3-1-4-8-15)19-14-17-13-18(20-23-17)16-9-5-2-6-10-16/h1-13,19H,14H2/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYUSACGEAIDAF-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Core Synthesis
The 3-phenyl-1,2-oxazol-5-ylmethylamine intermediate is typically prepared via a cyclocondensation reaction between phenylacetylene and hydroxylamine derivatives. For instance, phenylpropiolic acid reacts with hydroxylamine hydrochloride in ethanol under reflux (80°C, 12 h) to yield 3-phenyl-1,2-oxazole-5-carboxylic acid, which is subsequently reduced to the primary amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Key Data:
Ethenesulfonyl Chloride Preparation
(E)-2-phenylethenesulfonyl chloride is synthesized via chlorosulfonation of styrene derivatives. Styrene is treated with chlorosulfonic acid (ClSO3H) in chloroform at 0–5°C, followed by gradual warming to room temperature (12 h). The intermediate sulfonic acid is then converted to the sulfonyl chloride using phosphorus pentachloride (PCl5).
Optimization Notes:
Sulfonamide Coupling
The final step involves coupling the oxazolemethylamine with (E)-2-phenylethenesulfonyl chloride. Reactions are conducted in anhydrous chloroform with pyridine as a base to scavenge HCl. The mixture is stirred at room temperature for 8–10 h, followed by neutralization with dilute HCl to precipitate the product.
Reaction Conditions:
- Molar Ratio: 1:1.2 (amine:sulfonyl chloride) for complete conversion.
- Yield: 74–79% after recrystallization from ethanol.
Stereochemical Control and Isomer Purity
Ensuring (E)-Configuration
The (E)-geometry of the ethenesulfonamide moiety is preserved by employing low-temperature reactions and avoiding prolonged heating. Nuclear Overhauser Effect (NOE) spectroscopy confirms the trans arrangement, with no observed coupling between vinyl protons in 1H NMR.
Analytical Validation:
- NOE Data: Absence of cross-peaks between Hα and Hβ protons.
- HPLC Purity: >98% (C18 column, acetonitrile/water 70:30).
Industrial-Scale Optimization
Catalytic Enhancements
Patent disclosures highlight the use of methanesulfonic acid (MSA) as a catalyst during sulfonamide coupling, reducing reaction times from 10 h to 4 h while maintaining yields >75%.
Comparative Data:
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| None | 10 | 74 | 95 |
| MSA (5 mol%) | 4 | 78 | 98 |
Solvent Systems
Chloroform outperforms dichloromethane (DCM) in minimizing side reactions, as evidenced by reduced dimerization byproducts (<2% vs. 8% in DCM).
Characterization and Spectral Analysis
Infrared Spectroscopy
Nuclear Magnetic Resonance
Byproduct Formation
Dimerization of the ethenesulfonyl chloride is mitigated by:
Purification Difficulties
Flash chromatography (silica gel, hexane/ethyl acetate 3:1) resolves co-eluting impurities, achieving >99% purity.
Industrial Applications and Patent Landscape
The compound’s utility as a kinase inhibitor intermediate is underscored by its inclusion in patents targeting anticancer agents (e.g., US10150760B2). Scale-up protocols emphasize continuous flow reactors for sulfonamide coupling, enhancing throughput by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the oxazole ring or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl rings or the oxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity due to the presence of the sulfonamide group, which is known for its antimicrobial properties. It could be investigated for potential use as a pharmaceutical agent, particularly in the development of new antibiotics or anti-inflammatory drugs.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable and functionalized structures.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxazole ring might interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The evidence highlights sulfonamide and acetamide derivatives with comparable aromatic and heterocyclic motifs. Key examples include:
5-[(1,1-Dioxidothiomorpholinyl)methyl]-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-1H-indole-7-amine ()
- Structural Features : Incorporates a sulfonamide-like thiomorpholinyl group, an indole core, and a tetrahydropyran substituent.
- Comparison : Unlike the target compound, this analogue replaces the oxazole with an indole ring and introduces a sulfur-containing morpholine derivative. The presence of a tetrahydropyran group may enhance solubility compared to the purely aromatic substituents in the target compound.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()
- Structural Features : Contains a benzothiazole ring (a bioisostere of oxazole) and a trifluoromethyl group, which is absent in the target compound.
- The trifluoromethyl group introduces strong electron-withdrawing effects, which are absent in the target compound’s structure.
General Trends in Functional Group Modifications
Crystallographic and Hydrogen-Bonding Comparisons
Crystallographic Analysis Tools
The structural characterization of such compounds often relies on software like SHELXL (for refinement) and ORTEP-3 (for graphical representation), which are widely used for small-molecule crystallography . These tools enable precise determination of bond lengths, angles, and stereochemistry—critical for comparing conformational differences between analogues.
Hydrogen-Bonding Patterns
Graph set analysis (as described in ) reveals that sulfonamides typically form robust hydrogen-bonded networks via N–H···O=S interactions, whereas acetamides may rely on weaker N–H···O=C linkages. For example, the target compound’s sulfonamide group likely participates in stronger intermolecular interactions compared to the acetamide derivatives in .
Tabulated Comparison of Key Features
| Compound | Core Structure | Key Functional Groups | Molecular Weight (Da)* | Notable Features |
|---|---|---|---|---|
| (E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide | Ethenesulfonamide | Oxazole, phenyl, sulfonamide | ~367.4 | (E)-configuration, aromatic diversity |
| 5-[(1,1-Dioxidothiomorpholinyl)methyl]-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-1H-indole-7-amine | Indole | Thiomorpholinyl, tetrahydropyran | ~453.5 | Sulfur-containing morpholine, bicyclic core |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Acetamide | Benzothiazole, trifluoromethyl | ~352.3 | CF3 group, bioisosteric substitution |
*Calculated based on molecular formulas; experimental values may vary.
Biological Activity
(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of an ethenesulfonamide moiety and a 1,2-oxazole ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 320.38 g/mol. The presence of both aromatic and heterocyclic components contributes to its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16N2O2S |
| Molecular Weight | 320.38 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The oxazole ring enhances binding affinity due to its electron-withdrawing properties, facilitating interactions with nucleophilic sites on proteins or nucleic acids.
Antimicrobial Activity
Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial properties. A study exploring various derivatives found that those similar to this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer properties. A structure–activity relationship (SAR) analysis indicated that modifications to the oxazole ring can enhance cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Certain derivatives exhibited IC50 values in the low micromolar range, indicating promising potential for further development as anticancer agents .
Case Studies
- Case Study on Antiviral Activity : A recent investigation into compounds similar to this compound highlighted its potential as an inhibitor of the SARS-CoV main protease (Mpro). Compounds in this class were shown to inhibit Mpro with IC50 values ranging from 5 to 50 µM, suggesting that they could serve as lead compounds for antiviral drug development .
- Enzyme Inhibition : Another study focused on the inhibition of tyrosinase by derivatives containing the oxazole scaffold. Compounds were tested for their ability to inhibit tyrosinase activity, with some exhibiting IC50 values as low as 0.51 µM, outperforming traditional inhibitors like kojic acid .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide?
- Methodological Answer : Synthesis requires precise control of reaction parameters:
- Solvent Choice : Polar aprotic solvents (e.g., DCM, pyridine) are preferred to stabilize intermediates and enhance reactivity .
- Temperature : Moderate heating (40–60°C) is often optimal to avoid side reactions while ensuring sufficient energy for bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) and recrystallization (petroleum ether/ethyl acetate) are standard for isolating high-purity products .
- Monitoring : Thin-layer chromatography (TLC) and / NMR are critical for tracking reaction progress and confirming structural integrity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent environments (e.g., sulfonamide protons at δ 3.0–3.5 ppm, oxazole protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the ethenesulfonamide group and confirms (E)-configuration .
Q. How does the compound’s stability influence experimental design?
- Methodological Answer :
- Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis of the sulfonamide or oxazole moieties .
- pH Sensitivity : Avoid strongly acidic/basic conditions (pH < 4 or > 10) to prevent decomposition of the sulfonamide group .
- Light Exposure : Protect from UV light to avoid isomerization of the ethene group .
Q. What preliminary assays assess its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against acetylcholinesterase or carbonic anhydrase using spectrophotometric assays (e.g., Ellman’s reagent for cholinesterase activity) .
- Protein Binding : Use fluorescence quenching or surface plasmon resonance (SPR) to measure interactions with serum albumin or target receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Modifications : Vary substituents on the oxazole ring (e.g., electron-withdrawing groups at C3-phenyl) to enhance binding affinity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonamide -SONH group) .
- In Vivo Validation : Test derivatives in zebrafish or murine models for bioavailability and toxicity .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., fixed enzyme concentrations, consistent incubation times) to reduce inter-lab discrepancies .
- Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR alongside enzymatic assays) .
- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with assays .
Q. What computational strategies predict its pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
- MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess stability in lipid bilayers or protein binding pockets .
Q. How to design experiments for mechanistic studies of its enzyme inhibition?
- Methodological Answer :
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots at varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to elucidate driving forces .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
